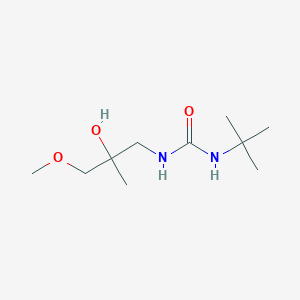

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as THMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. THMU has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea and its derivatives have been explored for their potential in medicinal chemistry. Studies have focused on the synthesis of novel urea compounds, evaluating their biological activities such as antiarrhythmic and hypotensive properties. For instance, compounds similar to the target molecule exhibited significant hypotensive action and comparable antiarrhythmic activity to established drugs like Propranolol (Chalina, Staneva, & Chakarova, 1998).

Pharmacological Effects

The pharmacological effects of related compounds have been examined, particularly in the context of myocardial infarction. Studies have shown that certain derivatives can act as free radical scavengers, potentially reducing myocardial infarct size in animal models (Hashimoto et al., 2001). This suggests a role for these compounds in protecting heart tissue from oxidative stress and injury.

Chemical Synthesis and Reactions

The chemical synthesis and reactivity of related urea compounds have been widely studied. For example, the synthesis of jenamidines A1/A2 involved the use of tert-butyl acetate and cyanamide methyl ester, leading to the formation of vinylogous urea compounds. These synthetic pathways offer insights into the versatility of urea derivatives in organic synthesis (Snider & Duvall, 2005).

Environmental and Soil Chemistry

In environmental and soil chemistry, derivatives of tert-butyl urea have been examined for their effects on enzymatic activities and nitrification processes. Research indicates that certain quinoid and phenolic compounds can inhibit urease activity and nitrification, impacting the mineralization of urea nitrogen in soils (Mishra, Flaig, & Soechtig, 1980). This highlights the potential environmental impact of urea derivatives and their role in agricultural practices.

Analytical Chemistry

In analytical chemistry, urea derivatives have been utilized in the development of chromatographic methods for the quantitative determination of various metabolites. The use of tert-butyldimethylsilyl derivatives in gas chromatography demonstrates the application of urea compounds in enhancing analytical techniques (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Propriétés

IUPAC Name |

1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-9(2,3)12-8(13)11-6-10(4,14)7-15-5/h14H,6-7H2,1-5H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGTVJCIIAMVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)

![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)

![6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid](/img/structure/B2512430.png)

![4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2512431.png)